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Compound of Interest

Compound Name: Iodoacetic anhydride

Cat. No.: B107641 Get Quote

An In-depth Technical Guide to Iodoacetic Anhydride for Researchers and Drug Development

Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological

properties of iodoacetic anhydride, a valuable reagent in biochemical research and a

precursor for various synthetic applications.

Core Physical and Chemical Properties
Iodoacetic anhydride is a reactive chemical primarily used for iodoacetylation. Its key

properties are summarized below.
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Property Value Citation(s)

Molecular Formula C₄H₄I₂O₃ [1][2]

Linear Formula (ICH₂CO)₂O

Molecular Weight 353.88 g/mol [1]

CAS Number 54907-61-8

Appearance

Light yellow to brown/dark

brown crystalline powder or

solid.

Melting Point 47-49 °C (lit.)

Boiling Point 276.9 ± 25.0 °C (Predicted)

Density 2.664 ± 0.06 g/cm³ (Predicted)

Flash Point >110 °C (>230 °F) - closed cup

Solubility Soluble in chloroform.

Storage Temperature 2-8°C

Chemical Reactivity and Stability
Iodoacetic anhydride is a reactive compound, characteristic of acid anhydrides. Its reactivity

is central to its utility in chemical synthesis.

Hydrolysis: Like most acid anhydrides, it is susceptible to hydrolysis. It reacts with water, and

even moisture in the air, to decompose into two molecules of iodoacetic acid. This reaction is

accelerated in the presence of acids. Due to this reactivity, it should be handled under

anhydrous conditions.

Reactivity with Nucleophiles: Iodoacetic anhydride is a potent acetylating agent. It readily

reacts with nucleophiles such as amines and alcohols. This reactivity is harnessed in

bioconjugation to modify proteins and peptides, particularly by capping primary amine groups

(e.g., lysine residues or N-termini). The reaction yields an iodoacetylated molecule and a

molecule of iodoacetic acid.
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Stability: The compound decomposes when moist and can be light-sensitive, a common trait

for iodo-compounds. For long-term storage, it should be kept in a tightly sealed container in

a dry, cool (2-8°C), and dark place.

Spectroscopic Characterization
Spectroscopic methods are essential for verifying the identity and purity of iodoacetic
anhydride.

Infrared (IR) Spectroscopy: As a cyclic acid anhydride, iodoacetic anhydride exhibits two

distinct carbonyl (C=O) stretching bands in its IR spectrum. These correspond to the

symmetric and asymmetric stretching vibrations of the two carbonyl groups. Generally, for

acyclic anhydrides, these bands appear around 1820 cm⁻¹ (asymmetric, stronger) and 1750

cm⁻¹ (symmetric, weaker).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is simple, showing a single peak for the four

equivalent protons of the two methylene (CH₂) groups. These protons are adjacent to both

a carbonyl group and an iodine atom, placing their chemical shift in a specific region,

typically deshielded compared to simple alkanes.

¹³C NMR: The carbon NMR spectrum would be expected to show two distinct signals: one

for the carbonyl carbons and one for the methylene carbons.

Applications in Research and Synthesis
Iodoacetic anhydride is a specialized reagent with important applications in proteomics and

bioconjugation.

Protein Modification: It is used for the differential quantitation of proteins. Its primary role is to

iodoacetylate amine-containing residues in proteins, such as the ε-amino group of lysine or

the N-terminal α-amino group.

Bioconjugation: By introducing a thiol-reactive iodoacetyl group, the anhydride serves as a

linker, enabling the subsequent attachment of thiol-containing molecules (like cysteine-

containing peptides or specific probes) to the modified protein.
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Synthetic Chemistry: It is a reactant for synthesizing N-iodoacetyl glycosylamine derivatives

and for converting amino precursors into their corresponding iodoacetyl derivatives.

Experimental Protocols
Synthesis of Iodoacetic Anhydride
A general method for synthesizing an acid anhydride is the dehydration of the corresponding

carboxylic acid.

Principle: Two molecules of iodoacetic acid are condensed with the removal of one molecule of

water. This is typically achieved by heating with a strong dehydrating agent.

Methodology:

Reactants: Iodoacetic acid and a dehydrating agent (e.g., phosphorus pentoxide or

trifluoroacetic anhydride).

Procedure: a. Strictly anhydrous conditions must be maintained. All glassware should be

oven-dried. b. Iodoacetic acid is mixed with the dehydrating agent in an appropriate

anhydrous solvent (e.g., dichloromethane). c. The mixture is stirred, possibly with gentle

heating, until the reaction is complete (monitored by TLC or NMR). d. The solvent is removed

under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system or by vacuum distillation.

Characterization: The final product's identity and purity are confirmed using IR and NMR

spectroscopy and by measuring its melting point.
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Caption: Workflow for the synthesis of iodoacetic anhydride.

Iodoacetylation of a Peptide N-terminus
Principle: The anhydride reacts with the primary α-amino group at the N-terminus of a peptide

to form an N-iodoacetylated peptide.

Methodology:

Dissolution: Dissolve the peptide in a suitable buffer (e.g., a non-nucleophilic buffer like

HEPES or phosphate) at a slightly alkaline pH (e.g., pH 7.5-8.5) to ensure the N-terminal

amine is deprotonated and nucleophilic.
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Reagent Preparation: Prepare a fresh stock solution of iodoacetic anhydride in an

anhydrous organic solvent like DMF or DMSO.

Reaction: Add a molar excess (e.g., 5-10 fold) of the iodoacetic anhydride solution to the

peptide solution with gentle stirring.

Monitoring: Monitor the reaction progress using HPLC or mass spectrometry.

Quenching: Once the reaction is complete, quench any remaining anhydride by adding a

small amount of a primary amine-containing buffer like Tris.

Purification: Purify the modified peptide from the reaction mixture using reverse-phase

HPLC.

Peptide with
N-terminal Amine

Reaction
(pH 7.5-8.5)

Iodoacetic Anhydride

N-Iodoacetylated
Peptide Iodoacetic Acid

Click to download full resolution via product page

Caption: General scheme for the iodoacetylation of a peptide.

Biological Mechanism of Action
While iodoacetic anhydride is primarily a synthetic reagent, its hydrolysis product,

iodoacetate, is a well-known metabolic inhibitor. The biological effects observed are therefore

attributable to iodoacetate.

Mechanism of Inhibition: Iodoacetate is a classic inhibitor of enzymes that possess a reactive

cysteine residue in their active site. The primary target is Glyceraldehyde-3-Phosphate
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Dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway.

Iodoacetate acts as an alkylating agent, forming a covalent bond with the sulfhydryl (-SH)

group of the active site cysteine in GAPDH. This irreversible modification inactivates the

enzyme, halting the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.

The consequence is a complete blockage of glycolysis and subsequent ATP production.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glycolysis Pathway

Glyceraldehyde-3-Phosphate

1,3-Bisphosphoglycerate

GAPDH

Pyruvate

...

ATP Production

Iodoacetate
(from Anhydride Hydrolysis)

GAPDH Enzyme

Alkylation of
Cysteine Residue

Inhibits

Click to download full resolution via product page

Caption: Inhibition of glycolysis by iodoacetate via GAPDH inactivation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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